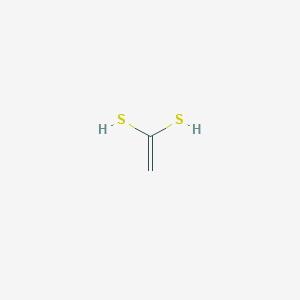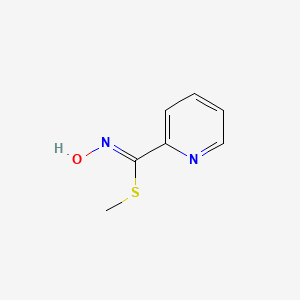
methyl (2Z)-N-hydroxypyridine-2-carboximidothioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (2Z)-N-hydroxypyridine-2-carboximidothioate is a chemical compound with a unique structure that includes a pyridine ring, a hydroxyl group, and a carboximidothioate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2Z)-N-hydroxypyridine-2-carboximidothioate typically involves the reaction of pyridine-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with hydroxylamine to yield the N-hydroxy derivative. Finally, the addition of methyl iodide results in the formation of the desired compound. The reaction conditions often include the use of solvents such as dichloromethane and the application of heat to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
Methyl (2Z)-N-hydroxypyridine-2-carboximidothioate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to yield amine derivatives.
Substitution: The methyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various alkyl or aryl substituted derivatives.
科学研究应用
Methyl (2Z)-N-hydroxypyridine-2-carboximidothioate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of methyl (2Z)-N-hydroxypyridine-2-carboximidothioate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways, affecting various biological processes.
相似化合物的比较
Similar Compounds
- Methyl (2Z)-3-(phenylsulfonyl)-2-propenoate
- Methyl (2Z)-3-methoxy-2-{2-[(E)-2-phenylvinyl]phenyl}acrylate
Uniqueness
Methyl (2Z)-N-hydroxypyridine-2-carboximidothioate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form hydrogen bonds and participate in various chemical reactions makes it a valuable compound for research and industrial applications.
属性
分子式 |
C7H8N2OS |
|---|---|
分子量 |
168.22 g/mol |
IUPAC 名称 |
methyl (2Z)-N-hydroxypyridine-2-carboximidothioate |
InChI |
InChI=1S/C7H8N2OS/c1-11-7(9-10)6-4-2-3-5-8-6/h2-5,10H,1H3/b9-7- |
InChI 键 |
IRFDDIIWSDWXLP-CLFYSBASSA-N |
手性 SMILES |
CS/C(=N\O)/C1=CC=CC=N1 |
规范 SMILES |
CSC(=NO)C1=CC=CC=N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


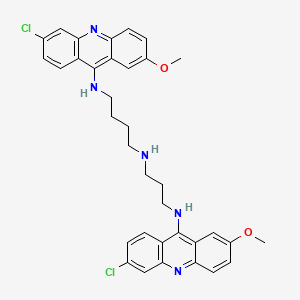
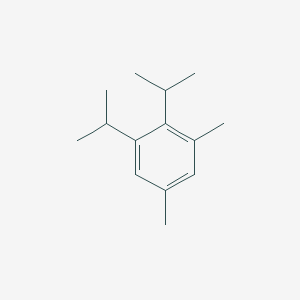
![Bis{2-[(2-hydroxyethyl)(octadecyl)amino]ethyl} nonanedioate](/img/structure/B14625391.png)

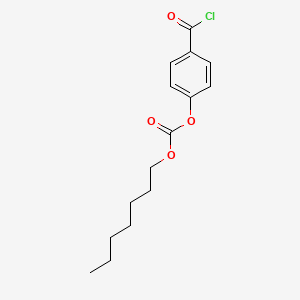
![1,1-Dibromo-2-cyclobutylidenespiro[2.3]hexane](/img/structure/B14625404.png)
![3-Methyl-10-propylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14625405.png)

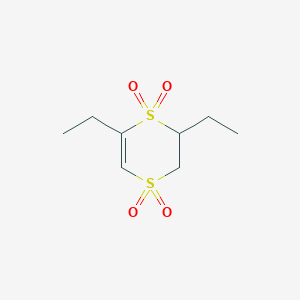


![Stannane, benzo[b]thien-2-yltrimethyl-](/img/structure/B14625442.png)

